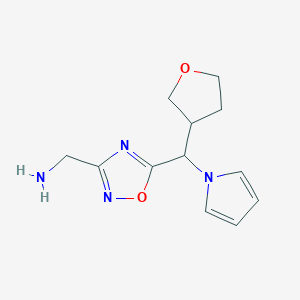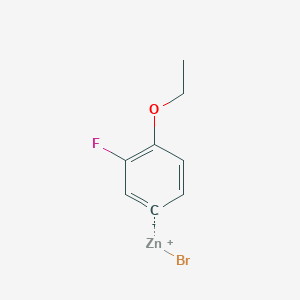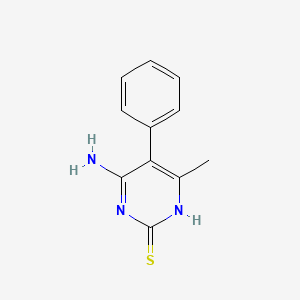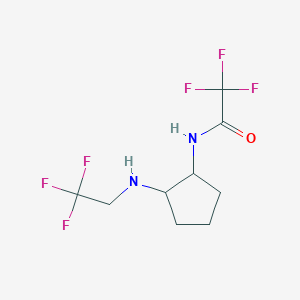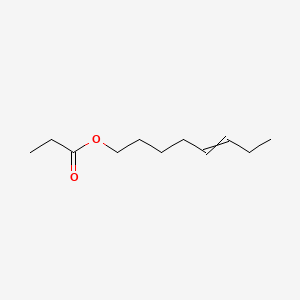![molecular formula C14H10Br2N4O2 B14876304 3-Bromo-5H,6H,7H-pyrrolo[3,4-B]pyridin-7-one 3-bromo-5H-pyrrolo[3,4-B]pyridin-7(6H)-one](/img/structure/B14876304.png)
3-Bromo-5H,6H,7H-pyrrolo[3,4-B]pyridin-7-one 3-bromo-5H-pyrrolo[3,4-B]pyridin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves the bromination of pyrrolo[3,4-b]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom can enhance the compound’s binding affinity to its molecular targets, thereby increasing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: A structurally related compound with different substituents.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents.
Uniqueness
3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C14H10Br2N4O2 |
|---|---|
Molecular Weight |
426.06 g/mol |
IUPAC Name |
3-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/2C7H5BrN2O/c2*8-5-1-4-2-10-7(11)6(4)9-3-5/h2*1,3H,2H2,(H,10,11) |
InChI Key |
QHUMKHUNRWRFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CC(=C2)Br.C1C2=C(C(=O)N1)N=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]](/img/structure/B14876235.png)
![2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14876254.png)
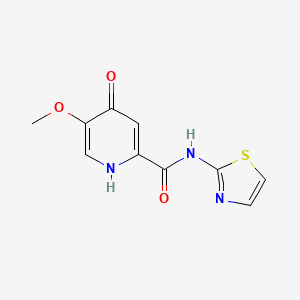

![3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14876271.png)
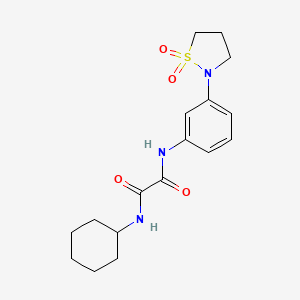
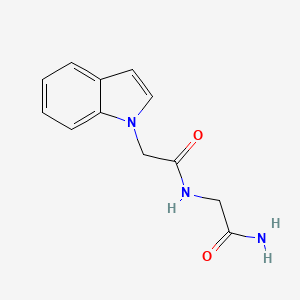
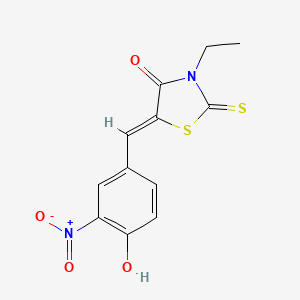
![7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14876289.png)
